2-(Methoxymethoxy)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(methoxymethoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-7-3-8-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDILNQNTPOUGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)ethanimidamide hydrochloride typically involves the reaction of methoxyethanol with an appropriate amidine precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-(Methoxymethoxy)ethanimidamide hydrochloride are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(Methoxymethoxy)ethanimidamide hydrochloride features a unique structural framework that contributes to its reactivity and biological activity. The presence of the methoxymethoxy group enhances solubility and facilitates interactions with biological targets. Its molecular formula is represented as .
Medicinal Chemistry
In medicinal chemistry, 2-(Methoxymethoxy)ethanimidamide hydrochloride is investigated for its potential therapeutic properties. The compound's structural characteristics suggest it may exhibit:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.
- Anticancer Properties : Preliminary studies indicate that derivatives of the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.
Case Study Example : A study focusing on similar ethanimidamide derivatives revealed significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the core structure can enhance anticancer activity.
Biological Research
The biological applications of 2-(Methoxymethoxy)ethanimidamide hydrochloride extend to its potential as a research tool in pharmacology:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in studying metabolic disorders.
- Neuroprotective Effects : Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.
Data Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-(Methoxymethoxy)phenylmethanone | Antioxidant | |
| 4-Methylphenylacetamide | Anticancer | |
| Pyrimidine Derivatives | Antimicrobial |
Industrial Applications
In industrial chemistry, 2-(Methoxymethoxy)ethanimidamide hydrochloride can be utilized in the synthesis of specialty chemicals:
- Dyes and Pigments : The compound's reactivity allows it to serve as a precursor for synthesizing various dyes and pigments used in textiles and coatings.
- Polymers : Its chemical properties make it suitable for incorporation into polymer matrices, enhancing material performance.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-(Methoxymethoxy)ethanimidamide hydrochloride can be compared with other similar compounds, such as:
2-Methoxyethanimidamide hydrochloride: Similar in structure but lacks the methoxymethoxy group.
2-Methylallylamine hydrochloride: Contains a different functional group, leading to different chemical properties.
2-Aminonorbornane hydrochloride: Has a different core structure, resulting in distinct reactivity.
2-Chloroethylamine hydrochloride: Contains a chloro group, which affects its chemical behavior.
The uniqueness of 2-(Methoxymethoxy)ethanimidamide hydrochloride lies in its methoxymethoxy group, which imparts specific chemical properties and reactivity that are valuable in various research applications .
Biological Activity
2-(Methoxymethoxy)ethanimidamide hydrochloride (CAS No. 1797795-96-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a methoxymethoxy group attached to an ethanimidamide backbone. Its unique structure may contribute to its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research has indicated that 2-(Methoxymethoxy)ethanimidamide hydrochloride exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound showed activity against several strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 4 to 8 μg/mL, indicating moderate antibacterial efficacy .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 4–8 |
| Mycobacterium smegmatis | 4–8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, in the MDA-MB-231 triple-negative breast cancer cell line, the compound exhibited an IC50 value of approximately 0.6 μM, suggesting potent antitumor activity .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.6 |
| MCF-7 (breast cancer) | 1.75 |
The biological activity of 2-(Methoxymethoxy)ethanimidamide hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways involved in microbial growth and cancer cell proliferation. Its structural characteristics allow it to bind effectively to active sites on proteins or nucleic acids, leading to altered cellular processes .
Study on Antimicrobial Efficacy
In a comparative study involving various pyrimidine derivatives, 2-(Methoxymethoxy)ethanimidamide hydrochloride was evaluated alongside other compounds for its effectiveness against resistant bacterial strains. The results highlighted its potential as a lead candidate for further development in antimicrobial therapies due to its favorable MIC values against resistant strains .
Evaluation of Anticancer Properties
A pharmacodynamic study using animal models demonstrated that oral administration of the compound resulted in significant tumor reduction in vivo. The study reported a more than two-log reduction in tumor size over a treatment period, underscoring its potential as an effective anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
